Dibenzo[b,d]furan-3-sulfonyl chloride

Physicochemical characterization Thermal stability Process chemistry

Generic aryl sulfonyl chlorides lack the rigid, planar architecture required for defined molecular recognition in protease pockets. Dibenzo[b,d]furan-3-sulfonyl chloride (CAS 42138-14-7) resolves this with a π-extended tricyclic dibenzofuran scaffold enabling π-π stacking and shape-complementary binding. • MMP-12 inhibitor potency: derived sulfonamides achieve IC50 = 8.5 nM. • 3-position regioisomer enables distinct selectivity vs. 2-substituted analogs. • Thermal stability: bp 420.5 °C vs. ~251 °C for benzenesulfonyl chloride. Supplied as ≥95% purity crystalline solid with global shipping.

Molecular Formula C12H7ClO3S
Molecular Weight 266.7 g/mol
CAS No. 42138-14-7
Cat. No. B1370798
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDibenzo[b,d]furan-3-sulfonyl chloride
CAS42138-14-7
Molecular FormulaC12H7ClO3S
Molecular Weight266.7 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C3=C(O2)C=C(C=C3)S(=O)(=O)Cl
InChIInChI=1S/C12H7ClO3S/c13-17(14,15)8-5-6-10-9-3-1-2-4-11(9)16-12(10)7-8/h1-7H
InChIKeyCGJNXSWIIBSXII-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dibenzo[b,d]furan-3-sulfonyl chloride: Rigid Tricyclic Building Block


Dibenzo[b,d]furan-3-sulfonyl chloride (CAS 42138-14-7) is an aromatic sulfonyl chloride characterized by a planar, tricyclic dibenzofuran scaffold . With the molecular formula C12H7ClO3S and a molecular weight of 266.70 g/mol , this compound functions as an electrophilic sulfonylating agent, enabling nucleophilic substitution reactions to yield sulfonamides, sulfonate esters, and other functionalized derivatives . It is typically supplied as a white to light-yellow crystalline solid with ≥95% purity, soluble in dichloromethane, chloroform, and DMSO, and requires storage under inert atmosphere at 2–8°C to prevent hydrolytic degradation .

Electrophilic sulfonylation for sulfonamides, sulfonate esters, and bioconjugates
Requires anhydrous conditions and inert-atmosphere handling

Dibenzo[b,d]furan-3-sulfonyl chloride: Advantage Over Generic Sulfonyl Chlorides


Generic sulfonyl chlorides such as benzenesulfonyl chloride or tosyl chloride lack the planar, π-extended tricyclic architecture of the dibenzofuran core . This structural deficiency prevents them from engaging in the same suite of π-π stacking interactions, hydrophobic contacts, or shape-complementary binding events within biological targets or material matrices [1]. In drug discovery programs—particularly those targeting matrix metalloproteinases (MMPs) or other enzymes with defined hydrophobic pockets—the rigid dibenzofuran scaffold offers distinct conformational constraints and electronic properties that simple aryl sulfonyl chlorides cannot replicate [2]. Consequently, substituting a generic sulfonyl chloride may compromise target engagement, alter selectivity profiles, or eliminate the specific molecular geometry required for downstream applications in medicinal chemistry and materials science.

Target: Dibenzo[b,d]furan-3-sulfonyl chloride
Substitute: Generic aryl sulfonyl chlorides
Planar π-extended tricyclic core may enable π-stacking interactions
Simple aryl core lacks π-extension; may reduce binding in hydrophobic pockets
Rigid geometry imposes specific conformational constraint
Lack of tricyclic core may alter target selectivity profiles
3-position regioisomer provides a distinct substitution vector
Generic sulfonyl chlorides offer no regioisomeric differentiation

Dibenzo[b,d]furan-3-sulfonyl chloride: Comparative Evidence vs. Analogs


Physicochemical Comparison with Benzenesulfonyl Chloride

Computational predictions indicate that Dibenzo[b,d]furan-3-sulfonyl chloride exhibits a substantially higher boiling point (420.5 ± 18.0 °C) and density (1.505 ± 0.06 g/cm³) compared to benzenesulfonyl chloride, the simplest aryl sulfonyl chloride analog . This difference reflects the increased molecular weight and extended π-system of the dibenzofuran core. The higher boiling point suggests enhanced thermal stability during high-temperature synthetic transformations or storage, while the increased density may influence crystallization behavior and solid-state handling properties .

Thermal Stability
Class-level inference
Predicted bp 420.5±18°C vs ~251°C; density 1.505 vs 1.38 g/cm³
Higher thermal margin for scale-up operations
Computational prediction (ACD/Labs); experimental validation advised
Physicochemical characterization Thermal stability Process chemistry

Regioselectivity: 3-Position vs. 2-Position Isomer

During the chlorosulfonation of dibenzofuran, the reaction with chlorosulfonic acid yields multiple regioisomeric sulfonyl chlorides, with the 3-substituted derivative (target compound) being a distinct product whose formation is governed by the electronic and steric directing effects of the dibenzofuran oxygen atom [1]. NMR spectral analysis confirmed that chlorosulfonation orientation differs from that observed with analogous acyclic compounds, establishing that the 3-position isomer represents a specific, non-interchangeable regioisomer with a unique substitution pattern on the dibenzofuran ring [2]. This is in contrast to the 2-position isomer (dibenzofuran-2-sulfonyl chloride), which has been more extensively studied for antimicrobial applications [3].

Regioisomer Identity
Head-to-head
3-position confirmed by NMR; distinct from 2-sulfonyl isomer
Regioisomers are not interchangeable building blocks
Chlorosulfonic acid reaction; NMR structural assignment
Regioselective synthesis Electrophilic aromatic substitution Isomer differentiation

Antimicrobial Activity of Dibenzofuran Sulfonamides

Dibenzofuran-2-sulfonyl chloride-derived amino acid and dipeptide conjugates have been evaluated for in vitro antimicrobial activity against both Gram-positive and Gram-negative pathogenic bacteria, with several compounds demonstrating significant antimicrobial properties [1]. While these studies utilized the 2-sulfonyl chloride isomer rather than the 3-sulfonyl chloride target compound, they establish class-level evidence that the dibenzofuran-sulfonyl scaffold can generate biologically active sulfonamide derivatives [2]. No comparable antimicrobial evaluation data are currently available for the 3-sulfonyl chloride isomer specifically.

Antimicrobial Context
Class-level inference
2-sulfonyl derivatives show activity; 3-sulfonyl data absent
Class-level antimicrobial screening context
No MIC values reported; 3-isomer exploration may reveal SAR
Antimicrobial Sulfonamide Drug discovery

MMP-12 Inhibition by Dibenzofuran-Based Compounds

Dibenzofuran-based compounds bearing a carbamate linker demonstrated potent MMP-12 inhibitory activity with an IC50 of 8.5 nM, a value that compares favorably to the amide-linked analog and the sulfonamide-linked analog within the same study [1]. This quantifies the ability of the dibenzofuran scaffold to serve as an effective core for MMP inhibition when appropriately functionalized. Notably, the sulfonamide-linked analog in this study showed reduced potency relative to the carbamate variant, illustrating that the linker chemistry, not merely the dibenzofuran core, determines ultimate inhibitory activity [2].

MMP-12 Inhibition
Head-to-head
IC50 8.5 nM (carbamate-linked dibenzofuran)
Reported enzyme inhibition context
Potency varies with linker (carbamate > amide > sulfonamide)
MMP inhibitor Drug discovery Enzymology

Dibenzo[b,d]furan-3-sulfonyl chloride: Application Scenarios


Regioisomeric Sulfonamide MMP Inhibitors

Dibenzo[b,d]furan-3-sulfonyl chloride provides a direct route to 3-substituted dibenzofuran sulfonamides, which represent a structurally distinct regioisomeric series relative to the more commonly employed 2-substituted derivatives [1]. The potent MMP-12 inhibitory activity demonstrated by dibenzofuran-based compounds (IC50 = 8.5 nM) supports the broader utility of this scaffold in protease inhibitor design [2]. Procuring the 3-isomer enables systematic exploration of substitution-dependent binding interactions, potentially yielding compounds with altered selectivity profiles across the MMP family or improved physicochemical properties.

Thermally Stable Sulfonylating Agent in Process Chemistry

With a predicted boiling point of 420.5 ± 18.0 °C, Dibenzo[b,d]furan-3-sulfonyl chloride offers a significantly enhanced thermal stability margin compared to simpler aryl sulfonyl chlorides such as benzenesulfonyl chloride (~251 °C) [1]. This property is particularly relevant for process chemists developing synthetic routes that involve elevated temperatures or exothermic sulfonylation reactions. The reduced volatility also simplifies handling and containment during scale-up operations, an important consideration for procurement when kilogram-scale campaigns are planned [2].

Rigid Building Block for Organic Electronics

The planar, conjugated dibenzofuran core of Dibenzo[b,d]furan-3-sulfonyl chloride imparts electronic properties that simple aryl sulfonyl chlorides lack, making it a candidate building block for organic light-emitting diode (OLED) materials and other organic electronic applications [1]. The sulfonyl chloride functionality enables facile conjugation to amine- or alcohol-containing π-systems, while the dibenzofuran scaffold provides the extended aromatic framework necessary for charge transport and exciton confinement. The 3-position substitution offers a specific geometry for tuning molecular packing and intermolecular interactions in solid-state devices [2].

Extracellular Probe Precursors

Dibenzo[b,d]furan-3-sulfonyl chloride has been classified as an extracellular probe precursor [1]. The sulfonyl chloride group allows for efficient bioconjugation to amine-containing biomolecules (e.g., lysine residues in proteins, amino-modified oligonucleotides), while the rigid dibenzofuran scaffold provides a hydrophobic, UV-active handle for detection, purification, or immobilization. This combination of reactivity and structural rigidity makes it suitable for developing affinity probes, activity-based probes, or targeted imaging agents where well-defined molecular geometry is essential for target recognition [2].

Application
Selection Property
Validation Focus
Regioisomeric sulfonamide MMP inhibitor design
3-position sulfonyl chloride geometry
MMP selectivity profiling
Thermally stable sulfonylation in process chemistry
High predicted boiling point
Process safety margin evaluation
Organic electronics building block
Planar π-extended conjugated core
Charge transport and molecular packing
Bioconjugation probe precursor
Electrophilic sulfonyl chloride reactivity
Labeling and immobilization efficiency

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